molecular formula C16H14N4O2S B2649407 (E)-N'-(1-(3-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 634885-16-8

(E)-N'-(1-(3-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2649407
CAS No.: 634885-16-8
M. Wt: 326.37
InChI Key: AAROYADJLRXJDD-LICLKQGHSA-N
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Description

(E)-N’-(1-(3-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(1-(3-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-hydroxyacetophenone with thiophene-2-carbohydrazide in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(1-(3-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N’-(1-(3-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with various biological targets, including enzymes and receptors, to understand its potential therapeutic effects.

Medicine

In medicinal chemistry, (E)-N’-(1-(3-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is explored for its potential as a drug candidate. Its structure suggests it may have activity against certain diseases, and research is ongoing to determine its efficacy and safety.

Industry

In industry, this compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique combination of aromatic and heterocyclic structures makes it a candidate for various applications.

Mechanism of Action

The mechanism of action of (E)-N’-(1-(3-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N’-(1-(4-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide
  • (E)-N’-(1-(3-methoxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Uniqueness

(E)-N’-(1-(3-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both a hydroxyl group and a thiophene ring. This combination imparts distinct chemical properties, such as enhanced reactivity and potential bioactivity, which are not observed in similar compounds.

Properties

IUPAC Name

N-[(E)-1-(3-hydroxyphenyl)ethylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-10(11-4-2-5-12(21)8-11)17-20-16(22)14-9-13(18-19-14)15-6-3-7-23-15/h2-9,21H,1H3,(H,18,19)(H,20,22)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAROYADJLRXJDD-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=NNC(=C1)C2=CC=CS2)C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=NNC(=C1)C2=CC=CS2)/C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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